N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide
Description
N-[(1Z)-1-[5-(2,4-Dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is a synthetic small molecule characterized by a furan-2-yl core substituted at the 5-position with a 2,4-dichlorophenyl group. The prop-1-en-2-yl backbone is functionalized with a benzamide moiety at the 2-position and a pyrrolidin-1-yl group at the 3-oxo position. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, making it a subject of interest in medicinal chemistry and crystallography studies .
Properties
Molecular Formula |
C24H20Cl2N2O3 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-17-8-10-19(20(26)14-17)22-11-9-18(31-22)15-21(24(30)28-12-4-5-13-28)27-23(29)16-6-2-1-3-7-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,29)/b21-15- |
InChI Key |
FESVOTPILLCWHQ-QNGOZBTKSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share a common enamide-furan scaffold but differ in substituents on the furan ring, the amino group at the 3-oxo position, and modifications to the benzamide moiety. Below is a detailed comparison based on structural features, physicochemical properties, and available research findings:
Substituent Variations on the Furan Ring
- Target Compound : 5-(2,4-Dichlorophenyl)furan-2-yl group.
- The dichlorophenyl group enhances lipophilicity and may influence binding affinity in hydrophobic pockets of target proteins.
- Analog 1 : 5-(4-Bromophenyl)furan-2-yl ()
- Bromine’s larger atomic radius and polarizability compared to chlorine may alter electronic properties and steric interactions.
- Analog 3 : 5-(3-Chlorophenyl)furan-2-yl ()
- The meta-chloro substitution may reduce steric hindrance compared to the ortho/para-dichloro configuration in the target compound.
Amino Group at the 3-Oxo Position
- Analog 1: Pyridin-4-ylmethylamino () The pyridine ring introduces aromaticity and hydrogen-bonding capability, which may improve solubility but reduce membrane permeability.
- Analog 2: 4-Fluorobenzylamino () The fluorine atom increases electronegativity and may enhance interactions with polar residues in enzymatic active sites.
Benzamide Modifications
- Target Compound : Unmodified benzamide.
- The phenyl group participates in π-π stacking interactions.
Physicochemical and Structural Data
Research Implications
- Analog 1 () : The bromophenyl-pyridine combination may favor interactions with metal ions in catalytic sites, as seen in kinase inhibitors like imatinib .
- Analog 2 () : Fluorine’s electronegativity could mimic phosphate groups in ATP-binding pockets, a strategy employed in protease inhibitors .
- Analog 3 () : Methoxy groups are often used to improve aqueous solubility, critical for oral bioavailability in drug candidates .
Biological Activity
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a notable molecular structure that includes various functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 455.3 g/mol |
| CAS Number | 497241-38-0 |
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing pathways related to cancer and neuroactivity. The presence of a furan moiety and an amide linkage indicates possible interactions with enzyme systems and receptors.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar furan and phenyl groups have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
A study on related compounds demonstrated that they could induce apoptosis in cancer cells by activating caspase pathways, suggesting that N-[...] could have similar effects due to its structural features.
Neuroactivity
The compound's potential neuroactive properties stem from its ability to interact with neurotransmitter systems. Similar compounds have been reported to exhibit activity against cholinesterase enzymes, which are crucial for neurotransmission regulation. For example, a related compound showed selective inhibition of butyrylcholinesterase (BChE), which could be indicative of the neuroprotective potential of N-[...] as well .
Case Studies
Several studies have evaluated the biological activity of compounds with structural similarities to N-[...]. These investigations often include:
- In Vitro Studies : Testing against various cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer).
- In Vivo Studies : Evaluating the efficacy in animal models for tumor growth inhibition.
- Enzyme Inhibition Assays : Assessing the inhibitory effects on cholinesterase enzymes to explore neuroactive properties.
For instance, a recent study highlighted the synthesis and evaluation of thiazole-based derivatives that showed promising anticonvulsant properties, suggesting that similar structures might also provide insights into the neuroactive capabilities of N-[...] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
